molecular formula C22H12Cl4N2O4 B1139384 Marinopyrrole A CAS No. 1227962-62-0

Marinopyrrole A

货号: B1139384
CAS 编号: 1227962-62-0
分子量: 510.15
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Marinopyrrole A has been found to interact with several key biomolecules. It has been identified as a potent antagonist of the glucocorticoid, cholecystokinin, and orexin receptors .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been found to suppress cell growth and induce G2 cell cycle arrest and apoptosis in a MYC-dependent manner in medulloblastoma (MB) cell lines . It also strongly downregulates the expression of MYC protein .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key cellular proteins. It has been found to strongly downregulate the expression of MYC protein, modulate global gene expression, and inhibit MYC-associated transcriptional targets including translation/mTOR targets . This leads to declined energy levels in the cells .

Temporal Effects in Laboratory Settings

This compound has been found to exhibit rapid and concentration-dependent killing of MRSA . Its antibiotic activity against MRSA is effectively neutralized by 20% human serum .

Dosage Effects in Animal Models

In animal models, this compound has been found to significantly enhance survival at doses of 5, 10, and 20 mg/kg

Metabolic Pathways

This compound has been found to inhibit MYC-target metabolism, leading to declined energy levels

Subcellular Localization

Two-color fluorescence microscopy has confirmed that both unlabeled and labeled this compound share comparable uptake and subcellular localization in HCT-116 cells

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of Marinopyrrole A involves several key steps. One of the notable synthetic routes includes an intermolecular Ullman coupling reaction to form the bispyrrole system . The Nicolaou group developed a five-step method to access this compound derivatives, which involves chiral separation of the atropisomers . The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. The primary challenge lies in maintaining the structural integrity and biological activity of the compound during large-scale production. Current methods involve the use of bioreactors and fermentation processes to cultivate the marine-derived streptomycetes, followed by extraction and purification of the compound .

化学反应分析

Types of Reactions

Marinopyrrole A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity and reduce potential side effects .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and methanol are frequently used, and reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation .

Major Products Formed

The major products formed from these reactions are often derivatives of this compound with enhanced antibiotic properties. For instance, a para-trifluoromethyl analog of this compound has shown significantly higher potency against MRSA compared to the parent compound .

科学研究应用

Antibacterial Applications

1.1 Overview of Antibacterial Activity

Marinopyrrole A exhibits potent antibacterial activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is notable for its rapid and concentration-dependent bactericidal action, which is superior to traditional antibiotics like vancomycin and linezolid. The compound demonstrates a favorable resistance profile and limited toxicity to mammalian cells at therapeutic concentrations.

1.2 Structure-Activity Relationship Studies

Research has identified several derivatives of this compound that enhance its antibacterial efficacy. For instance, a derivative designated as compound 1a showed a 2-4 fold improvement in minimum inhibitory concentration (MIC) against MRSA compared to the parent compound. This derivative also exhibited reduced susceptibility to serum inhibition, making it a valuable scaffold for further optimization in antibiotic development .

Table 1: Comparative Antibacterial Potency of this compound Derivatives

CompoundMIC (μM) against MRSAPotency ImprovementSerum Susceptibility
This compound>500-High
Compound 1a3.82-4 foldLow

Anti-Cancer Applications

2.1 Mechanism of Action

This compound has been investigated for its anti-cancer properties, particularly in targeting MYC-driven cancers. The derivative MP1 has shown promising results in inhibiting MYC activity and demonstrating anti-cancer effects in various models . This suggests that this compound could serve as a basis for developing novel anti-cancer therapies.

2.2 Case Studies

In a study focusing on MYC-driven medulloblastoma, MP1 was found to effectively reduce tumor growth in vitro and in vivo, showcasing its potential as a therapeutic agent against aggressive cancer types . The compound's ability to modulate critical pathways involved in cancer progression highlights its versatility beyond antibacterial applications.

Pharmacological Properties

3.1 Binding Affinity and Toxicity

This compound displays significant binding affinity for plastic surfaces, which may be advantageous for applications involving medical devices or drug delivery systems . Its toxicity profile indicates limited adverse effects at concentrations exceeding therapeutic levels, making it suitable for topical applications.

3.2 Post-Antibiotic Effect

The post-antibiotic effect of this compound is prolonged compared to standard antibiotics, suggesting that it may provide lasting protection against bacterial regrowth after treatment cessation . This characteristic is crucial for developing effective treatment regimens against persistent infections.

相似化合物的比较

Similar Compounds

    Vancomycin: A well-known antibiotic used to treat MRSA infections. Marinopyrrole A has shown higher potency than vancomycin in some studies.

    Linezolid: Another antibiotic used against resistant bacterial strains. This compound’s rapid bactericidal activity offers a potential advantage over linezolid.

    Daptomycin: Known for its use in treating skin infections caused by Gram-positive bacteria. This compound’s unique bipyrrole structure sets it apart from daptomycin.

Uniqueness

This compound’s uniqueness lies in its bipyrrole structure and its marine origin, which contribute to its potent antibiotic activity and ability to overcome some forms of antibiotic resistance. Its derivatives have shown enhanced activity and reduced susceptibility to serum inhibition, making it a promising candidate for further development.

生物活性

Marinopyrrole A is a marine-derived natural product with significant biological activity, particularly as an antibiotic against methicillin-resistant Staphylococcus aureus (MRSA). This compound has garnered attention due to its unique structural features and potent pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various strains of bacteria, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound is characterized by a pyrrole ring structure that contributes to its antibacterial properties. Research has focused on synthesizing various derivatives to enhance its efficacy and reduce susceptibility to serum inactivation, which limits its clinical application. Notable derivatives include:

  • Derivative 1a : Exhibits a 2-4 fold improved minimum inhibitory concentration (MIC) against MRSA compared to this compound and shows rapid bactericidal activity.
  • Derivative 1e : Demonstrates improved potency and reduced serum inhibition while maintaining strong concentration-dependent killing kinetics against MRSA.

The mechanism of action (MoA) of this compound involves the disruption of bacterial membrane integrity. Studies have shown that this compound acts as a protonophore, leading to membrane depolarization and dissipation of the proton motive force (PMF), essential for bacterial viability. This action does not compromise the structural integrity of the cytoplasmic membrane but instead facilitates proton transport into the cell, ultimately leading to bacterial death .

Efficacy Against MRSA

This compound has been extensively studied for its antibacterial properties, particularly against MRSA strains. Key findings include:

  • Concentration-Dependent Bactericidal Activity : this compound exhibits potent bactericidal activity with a low MIC, demonstrating effective killing kinetics comparable to or superior to traditional antibiotics like vancomycin and linezolid .
  • Post-Antibiotic Effect : It displays a prolonged post-antibiotic effect, allowing for continued suppression of bacterial growth even after the drug is removed .
  • Limited Cytotoxicity : The compound shows minimal toxicity to mammalian cell lines at concentrations exceeding 20× MIC, indicating a favorable therapeutic index .

Time-Kill Kinetics

In vitro studies have demonstrated the time-kill kinetics of this compound and its derivatives. The following table summarizes key findings from time-kill experiments:

CompoundConcentration (× MIC)Kill Rate (log reduction at 4 hours)Serum Inhibition
This compound1× (0.39 μM)1 logYes
10× (3.9 μM)>3 logYes
20× (7.8 μM)>4 logYes
Derivative 1a10×>4 logLess
Derivative 1e20×>4 logLess

These results indicate that while this compound is effective at higher concentrations, modifications in its structure can significantly enhance its activity and reduce serum inactivation.

Case Studies

Several studies have highlighted the effectiveness of this compound against various MRSA strains:

  • Clinical Relevance : this compound was shown to retain potent activity against both hospital-acquired and community-acquired MRSA strains, emphasizing its potential as a therapeutic agent in treating resistant infections .
  • Structural Modifications : Research has led to the identification of several analogs that maintain or enhance antibacterial efficacy while overcoming limitations posed by human serum . Such modifications are crucial for developing effective systemic treatments.
  • Potential for Broader Applications : Beyond MRSA, this compound has also shown activity against Toxoplasma gondii with an IC50 of 0.31 μM, suggesting potential applications in antiparasitic therapies as well .

属性

IUPAC Name

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPJBTMRYKRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Marinopyrrole A?

A1: this compound acts as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1). [] Unlike BH3 mimetics, which disrupt protein-protein interactions, this compound targets Mcl-1 for proteasomal degradation, leading to apoptosis. [, ]

Q2: How does this compound induce Mcl-1 degradation?

A2: While the exact mechanism is not fully elucidated, studies show that this compound binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other inhibitors that primarily disrupt protein-protein interactions.

Q3: What are the downstream effects of Mcl-1 inhibition by this compound?

A3: Mcl-1 inhibition by this compound leads to the release of pro-apoptotic proteins like Bim, causing the activation of the intrinsic apoptosis pathway and ultimately cell death. [] This effect is particularly potent in Mcl-1-dependent cancer cells. [, ]

Q4: Does this compound affect other Bcl-2 family members?

A4: this compound demonstrates selectivity towards Mcl-1. [] Although some studies suggest it might also interact with Bcl-xL, its affinity for Mcl-1 is significantly higher. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H3Br3Cl2N2O2, and its molecular weight is 529.65 g/mol. [, ]

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and HRMS are available for this compound and its derivatives, confirming their structures. [, , , ]

Q7: Have computational studies been conducted on this compound?

A7: Yes, computational methods like virtual screening and molecular docking have been employed to understand the interactions of this compound with Mcl-1 and other potential targets. [, , ]

Q8: Have QSAR models been developed for this compound analogs?

A8: QSAR studies have been conducted on this compound derivatives to explore structure-activity relationships and identify structural features that contribute to their potency and selectivity. []

Q9: How do structural modifications affect the activity of this compound?

A9: Extensive SAR studies have been conducted on this compound, generating numerous derivatives. [, , , , , , ] Modifications include altering the halogenation pattern, introducing various substituents, and exploring different linkers.

Q10: Which modifications have led to improved activity or selectivity?

A10: Introducing a para-trifluoromethyl group significantly enhanced potency against MRSA and MRSE. [] Sulfide and sulfone spacers have yielded potent Mcl-1/Bim disruptors, with certain carboxylate-containing derivatives showing enhanced selectivity. []

Q11: What is known about the stability of this compound?

A11: this compound exhibits sensitivity to serum, significantly reducing its activity in biological settings. [, , ]

Q12: Have any formulation strategies been explored to improve its stability?

A12: Modification of the marinopyrrole scaffold, such as the introduction of chlorine or fluorine atoms, has shown to partially restore activity in the presence of serum. [, ]

Q13: Has the in vivo efficacy of this compound been demonstrated?

A14: this compound showed significant growth inhibition in AML xenograft models. [] Additionally, its derivatives, like KS18, demonstrated efficacy in LGL leukemia rat models and MYCN-amplified neuroblastoma mouse models. [, ]

Q14: What is the in vitro activity of this compound?

A15: this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those dependent on Mcl-1. [, , , ]

Q15: Has this compound been tested in any clinical trials?

A15: No clinical trials have been initiated with this compound yet. Further preclinical investigations are necessary to determine its safety and efficacy for clinical translation.

Q16: Is there cross-resistance with other anti-cancer agents?

A16: Cross-resistance with other anti-cancer agents, particularly those targeting the Bcl-2 family, remains to be fully investigated.

Q17: What is known about the toxicity of this compound?

A19: While preclinical studies suggest that certain this compound derivatives might exhibit manageable toxicity profiles, further investigations are needed to establish its safety for clinical use. [, , ]

Q18: Are there any known biomarkers to predict this compound efficacy?

A21: Mcl-1 expression levels are currently the most promising predictive biomarker for this compound sensitivity. [, ] Patients with high Mcl-1 expression in their tumors might benefit the most from treatment.

Q19: What analytical techniques are used to characterize this compound?

A22: this compound and its derivatives are typically characterized using NMR, IR, HRMS, and various chromatographic techniques like HPLC. [, , , ]

Q20: What is known about the solubility of this compound?

A23: this compound and its analogs are generally lipophilic, potentially limiting their solubility in aqueous solutions. [, ]

Q21: How does solubility affect its bioavailability and efficacy?

A24: Limited solubility can hinder the bioavailability and efficacy of this compound. [] Formulation strategies aimed at improving solubility, like the use of specific excipients, could be crucial for optimizing its therapeutic potential.

Q22: Are there any other Mcl-1 inhibitors under development?

A25: Yes, several other Mcl-1 inhibitors are currently under investigation, including AMG 176, AZD5991, and S63845. [] These compounds employ different mechanisms of action and exhibit varying selectivity profiles.

Q23: When was this compound first discovered?

A26: this compound was first isolated from a marine Streptomyces species in 2008. [, ] Its unique structure and potent antibiotic activity sparked interest in its potential applications.

Q24: What are the potential cross-disciplinary applications of this compound research?

A27: this compound research integrates various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and oncology. [] This interdisciplinary approach is crucial for advancing our understanding of its mode of action, optimizing its therapeutic potential, and exploring its applications in diverse therapeutic areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。